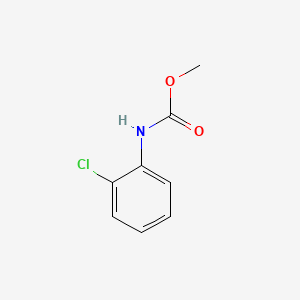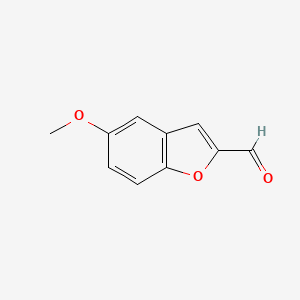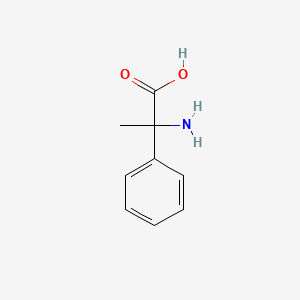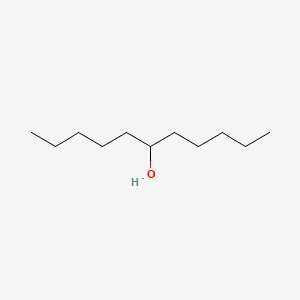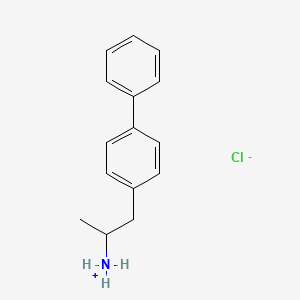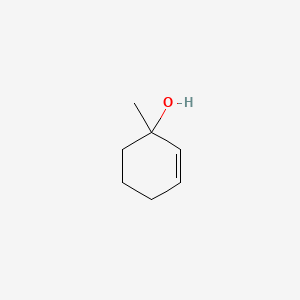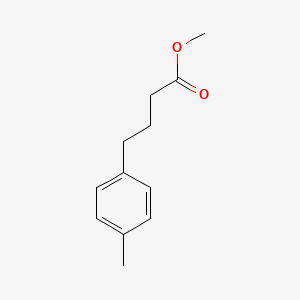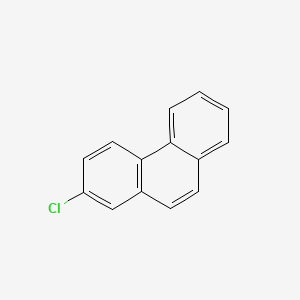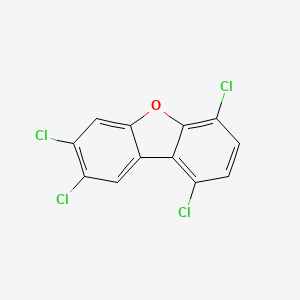
1,4,7,8-Tetrachlorodibenzofuran
Übersicht
Beschreibung
1,4,7,8-Tetrachlorodibenzofuran belongs to the family of chemical compounds known as polychlorinated dibenzofurans . These are organic compounds containing one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .
Molecular Structure Analysis
The molecular formula of 1,4,7,8-Tetrachlorodibenzofuran is C12H4Cl4O . Its structure includes a dibenzofuran moiety with chlorine atoms substituted at the 1, 4, 7, and 8 positions .
Chemical Reactions Analysis
The reaction mechanisms of polychlorinated dibenzofurans have been studied extensively . For instance, the methylidyne radical (CH) can attack the C–X (X = C, Cl, H, O) bonds of 2,3,7,8-tetrachlorodibenzofuran via the insertion modes, resulting in the formation of 13 products .
Physical And Chemical Properties Analysis
1,4,7,8-Tetrachlorodibenzofuran has a molecular weight of 305.972 g/mol . It has a density of 1.625g/cm3 and a boiling point of 416.6ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Metabolism in Organisms
1,4,7,8-Tetrachlorodibenzofuran (TCDF) has been a subject of study for its metabolism in various organisms. Research has shown that TCDF undergoes a complex metabolism process in rats, leading to the formation of several metabolites, including 4-hydroxy-2,3,7,8-tetrachloro- and 3-hydroxy-2,7,8-trichlorodibenzofuran as major biliary metabolites (Burka, McGown, & Tomer, 1990). Another study found that 1,2,3,7,8-pentachlorodibenzofuran (1PeCDF), a compound related to TCDF, is rapidly cleared from the blood and distributed to the liver, muscle, skin, and adipose tissue in rats (Brewster & Birnbaum, 1988).
Analytical Characterization
The analytical characterization of TCDF and its isomers has been a significant area of research. Studies have developed methods for the synthesis and chromatographic characterization of TCDF isomers, which is crucial for understanding their environmental presence and impact (Waddell et al., 1987). Additionally, research has focused on the gas chromatographic and mass spectrometric characteristics of TCDF to aid in environmental monitoring (Ligon & May, 1986).
Environmental Impact and Detoxification
The environmental impact and potential detoxification of TCDF and related compounds have also been explored. A study investigated the dechlorination and detoxification of hexachlorodibenzofuran by a mixed culture containing Dehalococcoides ethenogenes, highlighting the potential for bioremediation of these compounds (Liu & Fennell, 2008). Additionally, the aquatic photodegradation of TCDF was studied, revealing that reductive dechlorination is a pathway for degradation in lake water, which has implications for environmental risk assessments (Friesen, Foga, & Loewen, 1996).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4,7,8-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-6-1-2-7(14)12-11(6)5-3-8(15)9(16)4-10(5)17-12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRDRRWQABCXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C3=CC(=C(C=C3O2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20232543 | |
| Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,8-Tetrachlorodibenzofuran | |
CAS RN |
83704-29-4 | |
| Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20232543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82ZJ53078F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




